molecular formula C21H21N9O5 B11561343 4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11561343
M. Wt: 479.4 g/mol
InChI Key: PDMDOTSTSLCVAO-VULFUBBASA-N
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Description

4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, nitrophenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed through the condensation of hydrazine derivatives with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine core and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted triazine and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Agents: Used in the development of diagnostic tools.

Industry

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Sensors: Employed in the development of sensors for detecting chemical substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitrophenyl groups and triazine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The morpholine ring enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.

    4-(MORPHOLIN-4-YL)-N-(4-AMINOPHENYL)-1,3,5-TRIAZIN-2-AMINE: Contains amino groups instead of nitro groups.

    4-(PIPERIDIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Features a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both the morpholine ring and the hydrazone linkage, along with the nitrophenyl groups, makes 4-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N9O5

Molecular Weight

479.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-(4-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21N9O5/c1-14(15-2-6-17(7-3-15)29(31)32)26-27-20-23-19(22-16-4-8-18(9-5-16)30(33)34)24-21(25-20)28-10-12-35-13-11-28/h2-9H,10-13H2,1H3,(H2,22,23,24,25,27)/b26-14+

InChI Key

PDMDOTSTSLCVAO-VULFUBBASA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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